Red Solid-State Emission via Aggregation-Induced Emission
The condensation of 4-(thiophen-2-yl)benzaldehyde (the target compound) with 1,3-indandione produces a luminophor, 2-[4-(thiophen-2-yl)benzylidene]-2H-indene-1,3-dione, that exhibits intense red photoluminescence in the solid state [1]. This addresses the common problem of aggregation-caused quenching (ACQ) that plagues many fluorescent dyes. The resulting solid powder emits at 620 nm with a quantum yield of 12.8% [1].
| Evidence Dimension | Solid-State Photoluminescence Quantum Yield (Φ) of Condensation Product |
|---|---|
| Target Compound Data | 12.8% (for the derived luminophor) |
| Comparator Or Baseline | Many π-conjugated materials exhibit severely decreased or quenched fluorescence in the solid state due to aggregation-caused quenching (ACQ) [1]. |
| Quantified Difference | Achieves 12.8% quantum yield in the solid state, whereas common ACQ materials exhibit near-zero fluorescence under the same conditions. |
| Conditions | Solid powder form, photoluminescence measurement. |
Why This Matters
This evidence demonstrates that 4-(2-thienyl)benzaldehyde is a critical precursor for creating red-emitting solid-state luminophors, a property essential for applications in OLEDs and solid-state lighting, which is not achievable with simple benzaldehyde derivatives that lack the thiophene moiety.
- [1] Li, Y., et al. (2015). Linear thiophene-containing π-conjugated aldehydes with aggregation-induced emission for building solid red luminophors. Dyes and Pigments, 115, 166-171. View Source
